![molecular formula C22H30N2O5S B4117909 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-[(propylamino)sulfonyl]phenyl}propanamide](/img/structure/B4117909.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-[(propylamino)sulfonyl]phenyl}propanamide
Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-[(propylamino)sulfonyl]phenyl}propanamide, also known as DPSP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DPSP belongs to the class of compounds known as amides and has been studied for its ability to modulate certain biochemical and physiological processes in the body.
Scientific Research Applications
- Targeted Therapy : “MLS000690526” has shown promise as a potential targeted therapy for certain types of cancer. Researchers have explored its effects on tumor growth, apoptosis (programmed cell death), and angiogenesis (blood vessel formation) in preclinical studies .
- Anti-Inflammatory Effects : Studies suggest that “MLS000690526” may have anti-inflammatory properties, which could be beneficial for cardiovascular health. Researchers have explored its impact on endothelial function and vascular inflammation .
- Neuroprotection : “MLS000690526” has been studied for its potential neuroprotective effects. Researchers have examined its impact on neuronal survival, synaptic plasticity, and neuroinflammation in models of neurodegenerative diseases .
- Insulin Sensitivity : “MLS000690526” has been investigated for its effects on insulin sensitivity and glucose metabolism. It may play a role in regulating blood sugar levels and preventing insulin resistance .
- Modulation of Immune Responses : “MLS000690526” may influence immune cell function and cytokine production. Its anti-inflammatory properties could be relevant in autoimmune conditions like rheumatoid arthritis or inflammatory bowel disease .
- Chemical Probes : Researchers have used “MLS000690526” as a chemical probe to investigate specific biological pathways. Its selectivity and potency make it valuable for target validation and drug discovery .
Cancer Research
Cardiovascular Health
Neurological Disorders
Metabolic Disorders
Inflammation and Autoimmune Diseases
Drug Development and Chemical Biology
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(propylsulfamoyl)phenyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O5S/c1-4-14-24-30(26,27)19-9-5-17(6-10-19)8-12-22(25)23-15-13-18-7-11-20(28-2)21(16-18)29-3/h5-7,9-11,16,24H,4,8,12-15H2,1-3H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDRVJKISCCCSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCCC2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-[(propylamino)sulfonyl]phenyl}propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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